molecular formula C11H20N2O3 B1334052 Tert-butyl 2-carbamoylpiperidine-1-carboxylate CAS No. 388077-74-5

Tert-butyl 2-carbamoylpiperidine-1-carboxylate

Cat. No.: B1334052
CAS No.: 388077-74-5
M. Wt: 228.29 g/mol
InChI Key: KIFYKONQFFJILQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamoylpiperidine-1-carboxylate is a piperidine derivative featuring a carbamoyl (-CONH₂) group at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of protease inhibitors, receptor modulators, and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the carbamoyl moiety contributes to hydrogen-bonding interactions, influencing binding affinity to biological targets .

Properties

IUPAC Name

tert-butyl 2-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFYKONQFFJILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373563
Record name tert-Butyl 2-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388077-74-5
Record name tert-Butyl 2-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-2-carboxylate with an appropriate carbamoylating agent. One common method includes the use of benzotriazol-1-yloxyl-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) as a coupling reagent in the presence of ammonia and N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Reduction Reactions: Formation of secondary amines.

    Oxidation Reactions: Formation of piperidone derivatives.

Scientific Research Applications

Tert-butyl 2-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 2-carbamoylpiperidine-1-carboxylate becomes evident when compared to analogous piperidine derivatives. Below is a detailed analysis of its distinguishing features relative to similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Features Biological/Physicochemical Impact Reference
This compound C₁₁H₂₀N₂O₃ - 2-carbamoyl (-CONH₂)
- Boc group at 1-position
Enhanced hydrogen-bonding capacity; potential for enzyme inhibition due to amide interactions
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate C₁₁H₂₂N₂O₂ - 2-aminomethyl (-CH₂NH₂)
- Boc group
Reduced polarity compared to carbamoyl; may improve membrane permeability
Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate C₁₂H₂₄N₂O₃ - 4-(2-amino-1-hydroxyethyl)
- Boc group
Hydroxyl and amino groups enable dual hydrogen bonding; stereochemistry affects target selectivity
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate C₁₃H₂₅NO₃ - 2-hydroxymethyl (-CH₂OH)
- 3,3-dimethyl substituents
Increased lipophilicity due to methyl groups; hydroxymethyl enhances solubility
Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate C₁₈H₂₄N₂O₃ - Pyrrolidine core
- Cyclopentylcarbamoyl substituent
Cyclopentyl group introduces steric bulk; may reduce metabolic clearance
Tert-butyl 4-oxopiperidine-1-carboxylate C₁₀H₁₇NO₃ - 4-oxo (ketone) group
- Boc group
Ketone functionality increases reactivity (e.g., nucleophilic additions); less stable than amide

Key Differentiators of this compound

Stability : The amide bond in the carbamoyl group is more hydrolytically stable than ketones (e.g., 4-oxo derivatives), making the compound suitable for prolonged biological assays .

Synthetic Versatility : Unlike halogenated analogs (e.g., 2-chlorobenzyl derivatives), the carbamoyl group can undergo selective modifications, such as alkylation or acylation, to generate diverse pharmacophores .

Biological Activity

Tert-butyl 2-carbamoylpiperidine-1-carboxylate is a synthetic compound belonging to the piperidine family, notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a carbamoyl group. Its chemical formula is C13H24N2O4C_{13}H_{24}N_{2}O_{4} and it is characterized by moderate stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

This compound acts primarily through interactions with specific enzymes and receptors. The compound can function as an inhibitor or modulator of these targets, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to their active sites, thus preventing substrate interaction and subsequent catalytic reactions.

Biological Activities

1. Enzyme Inhibition:
Research indicates that this compound may exhibit inhibitory effects on certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment. The inhibition of enzymes involved in signaling pathways like PI3-kinase has been noted, suggesting potential applications in oncology .

2. Antiproliferative Effects:
Studies have demonstrated that compounds with similar structural features can exert antiproliferative effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . This suggests that further investigation into its antiproliferative properties could yield promising results.

3. Interaction with Receptors:
The compound's interaction with different receptors is still under investigation. Preliminary studies suggest it may modulate receptor activity, which could lead to various physiological effects depending on the target receptor involved.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 Values (µM)Notes
This compoundPotential enzyme inhibitorTBDFurther studies needed
BenzoylpiperidineAntiproliferative19.9 - 75.3Effective against cancer cells
Hydroxyimino derivativeMAGL inhibitor0.84Potent reversible inhibitor

Case Study: Enzyme Inhibition

In a study examining the effects of piperidine derivatives on enzyme activity, this compound was tested alongside other structural analogs. The results indicated that while the compound showed moderate inhibition, further modifications could enhance its efficacy as an enzyme inhibitor .

Case Study: Anticancer Activity

A recent investigation into the antiproliferative properties of piperidine derivatives highlighted the potential of this compound in cancer therapy. Although specific IC50 values were not reported for this compound, related derivatives displayed significant activity against various cancer cell lines, warranting further exploration of this compound's therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-carbamoylpiperidine-1-carboxylate
Reactant of Route 2
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